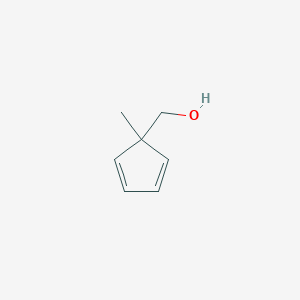![molecular formula C22H18N4O4 B11946611 2-methyl-N-[(E)-(4-{(E)-[(2-methyl-4-nitrophenyl)imino]methyl}phenyl)methylidene]-4-nitroaniline](/img/structure/B11946611.png)
2-methyl-N-[(E)-(4-{(E)-[(2-methyl-4-nitrophenyl)imino]methyl}phenyl)methylidene]-4-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-[(E)-(4-{(E)-[(2-methyl-4-nitrophenyl)imino]methyl}phenyl)methylidene]-4-nitroaniline is an organic compound known for its complex structure and potential applications in various fields of scientific research. This compound is characterized by the presence of nitro groups and imine linkages, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[(E)-(4-{(E)-[(2-methyl-4-nitrophenyl)imino]methyl}phenyl)methylidene]-4-nitroaniline typically involves the condensation of 2-methyl-4-nitroaniline with 4-nitrobenzaldehyde under acidic or basic conditions. The reaction is facilitated by the presence of a catalyst, such as acetic acid or sodium acetate, which promotes the formation of the imine linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors can also enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-N-[(E)-(4-{(E)-[(2-methyl-4-nitrophenyl)imino]methyl}phenyl)methylidene]-4-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
2-methyl-N-[(E)-(4-{(E)-[(2-methyl-4-nitrophenyl)imino]methyl}phenyl)methylidene]-4-nitroaniline has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 2-methyl-N-[(E)-(4-{(E)-[(2-methyl-4-nitrophenyl)imino]methyl}phenyl)methylidene]-4-nitroaniline involves its interaction with specific molecular targets. The nitro groups and imine linkages play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The exact pathways and molecular targets are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
- N-[5′-methyl-3′-isoxasolyl]-N-[(E)-1-(-2-thiophene)]methylidene]amine
Uniqueness
2-methyl-N-[(E)-(4-{(E)-[(2-methyl-4-nitrophenyl)imino]methyl}phenyl)methylidene]-4-nitroaniline is unique due to its specific arrangement of nitro groups and imine linkages, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C22H18N4O4 |
|---|---|
Poids moléculaire |
402.4 g/mol |
Nom IUPAC |
N-(2-methyl-4-nitrophenyl)-1-[4-[(2-methyl-4-nitrophenyl)iminomethyl]phenyl]methanimine |
InChI |
InChI=1S/C22H18N4O4/c1-15-11-19(25(27)28)7-9-21(15)23-13-17-3-5-18(6-4-17)14-24-22-10-8-20(26(29)30)12-16(22)2/h3-14H,1-2H3 |
Clé InChI |
TVQIFXCUIJRTMA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)[N+](=O)[O-])N=CC2=CC=C(C=C2)C=NC3=C(C=C(C=C3)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]-](/img/structure/B11946532.png)

![Acetamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]-](/img/structure/B11946550.png)
![Diethyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11946553.png)

![3-[(Prop-2-en-1-ylcarbamoyl)sulfanyl]propanoic acid](/img/structure/B11946573.png)

![2-{[(Methylsulfonyl)oxy]methyl}-3,3-diphenylpropyl methanesulfonate](/img/structure/B11946589.png)
![2-methyl-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]propanamide](/img/structure/B11946598.png)



![1-{3-[(2,4-Dinitrophenyl)amino]phenyl}ethanone](/img/structure/B11946623.png)
